trans-2-[2-(3-Methoxyphenyl)-2-oxoethyl]cyclopentane-1-carboxylic acid
CAS No.: 733740-56-2
Cat. No.: VC2281063
Molecular Formula: C15H18O4
Molecular Weight: 262.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 733740-56-2 |
|---|---|
| Molecular Formula | C15H18O4 |
| Molecular Weight | 262.3 g/mol |
| IUPAC Name | (1R,2S)-2-[2-(3-methoxyphenyl)-2-oxoethyl]cyclopentane-1-carboxylic acid |
| Standard InChI | InChI=1S/C15H18O4/c1-19-12-6-2-5-11(8-12)14(16)9-10-4-3-7-13(10)15(17)18/h2,5-6,8,10,13H,3-4,7,9H2,1H3,(H,17,18)/t10-,13+/m0/s1 |
| Standard InChI Key | CWICUGQYGRANBH-GXFFZTMASA-N |
| Isomeric SMILES | COC1=CC=CC(=C1)C(=O)C[C@@H]2CCC[C@H]2C(=O)O |
| SMILES | COC1=CC=CC(=C1)C(=O)CC2CCCC2C(=O)O |
| Canonical SMILES | COC1=CC=CC(=C1)C(=O)CC2CCCC2C(=O)O |
Introduction
Chemical Identity and Structural Features
Basic Identification
Trans-2-[2-(3-Methoxyphenyl)-2-oxoethyl]cyclopentane-1-carboxylic acid is a complex organic molecule with specific stereochemistry. The compound is identified by several standard chemical identifiers, which are summarized in the table below:
| Parameter | Value |
|---|---|
| CAS Number | 733740-56-2 |
| Molecular Formula | C₁₅H₁₈O₄ |
| Molecular Weight | 262.3 g/mol |
| IUPAC Name | (1R,2S)-2-[2-(3-methoxyphenyl)-2-oxoethyl]cyclopentane-1-carboxylic acid |
| PubChem CID | 24722362 |
The compound features a cyclopentane ring with a carboxylic acid group and a side chain containing a 3-methoxyphenyl ketone moiety . This combination of functional groups contributes to its chemical properties and potential applications.
Structural Configuration
The "trans" designation in the compound's name refers to the specific stereochemical arrangement of substituents on the cyclopentane ring. More precisely, the compound has 1R,2S stereochemistry, indicating the relative and absolute configuration of the carboxylic acid and the 2-(3-methoxyphenyl)-2-oxoethyl side chain on the cyclopentane ring.
The structure contains two stereogenic centers, which are responsible for its specific three-dimensional arrangement. This stereochemistry is critical for understanding its potential interactions with biological systems and other chemical entities. The trans configuration specifically indicates that the carboxylic acid group and the oxoethyl side chain are on opposite faces of the cyclopentane ring .
Physical and Chemical Properties
Molecular Characteristics
The compound's physical and chemical properties are largely determined by its molecular structure and functional groups. Based on the available chemical data, the following properties can be inferred:
The compound contains a carboxylic acid group (-COOH), which confers acidity and hydrogen-bonding capability. The presence of a ketone (C=O) group provides a site for nucleophilic addition reactions, while the methoxy group (-OCH₃) on the aromatic ring contributes to the electron density distribution in the molecule .
Predicted Physicochemical Properties
Although specific experimental data on physical properties is limited in the available search results, certain properties can be predicted based on the compound's structure:
The carboxylic acid functional group makes this compound likely to be acidic with potential pKa values typical of cyclopentanecarboxylic acids (approximately 4.5-5.0). The compound would be expected to be soluble in organic solvents such as alcohols, ethers, and chloroform due to its relatively balanced hydrophobic and hydrophilic regions. The presence of both carboxylic acid and methoxy groups suggests potential hydrogen bonding capabilities, which would influence its solubility and interaction with other molecules .
Structural Relationships and Isomers
Related Compounds
Trans-2-[2-(3-Methoxyphenyl)-2-oxoethyl]cyclopentane-1-carboxylic acid belongs to a family of structurally related compounds that differ in the substitution pattern on the phenyl ring. Notable related compounds include:
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Trans-2-[2-(3-Methylphenyl)-2-oxoethyl]cyclopentane-1-carboxylic acid (CAS: 733740-53-9) - Contains a methyl group instead of a methoxy group at position 3 of the phenyl ring .
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Trans-2-[2-(4-Methoxyphenyl)-2-oxoethyl]cyclopentane-1-carboxylic acid (CAS: 733740-57-3) - Contains a methoxy group at position 4 instead of position 3 of the phenyl ring .
These structural variations, although seemingly minor, can significantly impact the compound's chemical reactivity, physical properties, and potential biological activities due to differences in electronic effects, steric hindrance, and hydrogen bonding capabilities .
Stereochemical Features
The stereochemistry of trans-2-[2-(3-Methoxyphenyl)-2-oxoethyl]cyclopentane-1-carboxylic acid is a crucial aspect of its identity. The compound contains two stereogenic centers, giving rise to its specific 1R,2S configuration. This stereochemical arrangement influences the compound's three-dimensional structure and potential interactions with biological receptors or other molecular targets.
Analytical Characterization
Structural Identification Methods
The structural identification and characterization of trans-2-[2-(3-Methoxyphenyl)-2-oxoethyl]cyclopentane-1-carboxylic acid would typically involve a combination of analytical techniques:
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Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would provide information about the carbon-hydrogen framework and confirm the presence of key functional groups, including the methoxy, ketone, and carboxylic acid moieties.
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Infrared (IR) Spectroscopy: This technique would help identify functional groups through characteristic absorption bands, such as the C=O stretching vibrations of the ketone (approximately 1680-1700 cm⁻¹) and carboxylic acid (approximately 1700-1725 cm⁻¹).
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Mass Spectrometry (MS): This would confirm the molecular weight of 262.3 g/mol and provide fragmentation patterns that are characteristic of the compound's structural features .
Biological and Chemical Reactivity
Chemical Reactivity
Based on its functional groups, trans-2-[2-(3-Methoxyphenyl)-2-oxoethyl]cyclopentane-1-carboxylic acid would be expected to exhibit the following chemical reactivities:
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Carboxylic Acid Reactions: Esterification, amide formation, reduction to alcohols, and salt formation with bases.
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Ketone Reactions: Nucleophilic addition, reduction to alcohols, and reactions with hydrazine derivatives to form hydrazones.
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Aromatic Ring Reactions: Electrophilic aromatic substitution, with the methoxy group acting as an ortho/para-directing and activating group .
Research Implications and Future Directions
Structure-Activity Relationships
Trans-2-[2-(3-Methoxyphenyl)-2-oxoethyl]cyclopentane-1-carboxylic acid, as part of a series of related compounds with varying substitution patterns, provides an opportunity for structure-activity relationship studies. By comparing the properties and activities of this compound with its structural analogs, researchers could gain insights into how specific structural features influence various properties and functions.
For example, comparing the properties of this compound with its 4-methoxyphenyl isomer and the 3-methylphenyl analog could reveal how the position and nature of substituents on the aromatic ring affect physicochemical properties, binding affinities, or biological activities .
Future Research Opportunities
Several potential areas for future research involving trans-2-[2-(3-Methoxyphenyl)-2-oxoethyl]cyclopentane-1-carboxylic acid include:
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Detailed structural analysis using X-ray crystallography to confirm the three-dimensional arrangement and packing of the molecule in the solid state.
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Investigation of its potential as a synthetic intermediate in the preparation of more complex molecular architectures.
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Evaluation of potential biological activities, particularly in systems where other carboxylic acid-containing compounds have shown activity.
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Exploration of structure-property relationships by synthesizing and characterizing a broader series of analogs with various substituents on the aromatic ring and modifications to the cyclopentane scaffold .
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